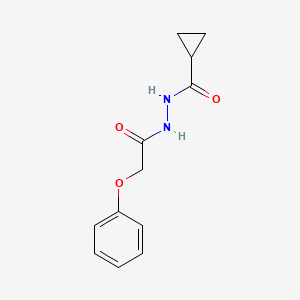
N-(2,4-dichlorophenyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-3,5-dimethylbenzamide, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It was first introduced in the market in 1974 and has since become one of the most commonly prescribed drugs worldwide. Diclofenac is known for its potent anti-inflammatory, analgesic, and antipyretic properties. The chemical structure of diclofenac is shown below:
Mechanism of Action
Diclofenac works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, diclofenac reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). Diclofenac has also been shown to inhibit the migration of immune cells to the site of inflammation. In addition, diclofenac has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Diclofenac has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, there are some limitations to the use of diclofenac in laboratory experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, diclofenac may have off-target effects that could confound experimental results.
Future Directions
There are several future directions for the study of diclofenac. One area of interest is the potential use of diclofenac in the treatment of cancer. Recent studies have shown that diclofenac may have anti-cancer properties and may be effective in the treatment of certain types of cancer. Another area of interest is the potential use of diclofenac in the treatment of Alzheimer's disease and other neurological disorders. Diclofenac has been shown to have neuroprotective effects and may be effective in the treatment of these conditions. Finally, there is ongoing research into the development of new N-(2,4-dichlorophenyl)-3,5-dimethylbenzamides that are more effective and have fewer side effects than current drugs, including diclofenac.
Conclusion:
In conclusion, diclofenac is a widely used N-(2,4-dichlorophenyl)-3,5-dimethylbenzamide that has potent anti-inflammatory, analgesic, and antipyretic properties. It has been extensively studied for its biochemical and physiological effects, and has been shown to be effective in the treatment of a variety of conditions. While there are some limitations to the use of diclofenac in laboratory experiments, it remains an important tool for researchers in the study of inflammation and pain. Ongoing research into the potential use of diclofenac in the treatment of cancer, Alzheimer's disease, and other neurological disorders is promising and may lead to new treatments in the future.
Synthesis Methods
Diclofenac can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form 2,4-dichlorophenylacetyl chloride. The resulting compound is then reacted with 3,5-dimethylphenol to form diclofenac. The overall reaction can be represented as follows:
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been shown to be effective in the treatment of acute pain, such as postoperative pain, dental pain, and menstrual pain. In addition, diclofenac has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-5-10(2)7-11(6-9)15(19)18-14-4-3-12(16)8-13(14)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOXERNZCDRAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5794033.png)
![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)


![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)


![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)


![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794099.png)
